Cas no 2307476-92-0 (5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 5-[(2-aminoethyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione,
- 5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
-
- MDL: MFCD34570919
- インチ: 1S/C15H16N4O4/c16-5-6-17-8-1-2-9-10(7-8)15(23)19(14(9)22)11-3-4-12(20)18-13(11)21/h1-2,7,11,17H,3-6,16H2,(H,18,20,21)
- InChIKey: RUNFSAURBYYTMD-UHFFFAOYSA-N
- ほほえんだ: C1=C(NCCN)C=CC2C(N(C(=O)C1=2)C1C(=O)NC(=O)CC1)=O
5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33370748-10g |
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2307476-92-0 | 10g |
$5837.0 | 2023-09-04 | ||
Enamine | EN300-33370748-0.05g |
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2307476-92-0 | 95.0% | 0.05g |
$1140.0 | 2025-03-18 | |
Enamine | EN300-33370748-5g |
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2307476-92-0 | 5g |
$3935.0 | 2023-09-04 | ||
Enamine | EN300-33370748-2.5g |
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2307476-92-0 | 95.0% | 2.5g |
$2660.0 | 2025-03-18 | |
Enamine | EN300-33370748-1.0g |
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2307476-92-0 | 95.0% | 1.0g |
$1357.0 | 2025-03-18 | |
Enamine | EN300-33370748-10.0g |
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2307476-92-0 | 95.0% | 10.0g |
$5837.0 | 2025-03-18 | |
Enamine | EN300-33370748-0.5g |
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2307476-92-0 | 95.0% | 0.5g |
$1302.0 | 2025-03-18 | |
Enamine | EN300-33370748-5.0g |
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2307476-92-0 | 95.0% | 5.0g |
$3935.0 | 2025-03-18 | |
Enamine | EN300-33370748-0.25g |
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2307476-92-0 | 95.0% | 0.25g |
$1249.0 | 2025-03-18 | |
Enamine | EN300-33370748-0.1g |
5-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2307476-92-0 | 95.0% | 0.1g |
$1195.0 | 2025-03-18 |
5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Introduction to 5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No: 2307476-92-0)
5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2307476-92-0, represents a fascinating example of the intricate molecular design employed in modern drug discovery. Its structural complexity and functional diversity make it a promising candidate for further exploration in therapeutic applications.
The molecular framework of 5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione incorporates several key pharmacophoric elements that are known to contribute to biological activity. The presence of an aminoethyl side chain enhances its potential for interactions with biological targets, while the dioxopiperidine moiety introduces rigidity and stability to the molecule. Additionally, the isoindole core provides a scaffold that is conducive to further derivatization and functionalization, making it a versatile building block for medicinal chemists.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanistic interactions of this compound with various biological targets. Studies suggest that the 5-(2-aminoethyl)amino group may facilitate hydrogen bonding or ionic interactions with protein surfaces, whereas the dioxopiperidine ring could engage in hydrophobic interactions or π-stacking events. These insights have guided the design of novel analogs with enhanced potency and selectivity.
In the realm of drug discovery, the synthesis of 5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been approached through multi-step organic transformations that highlight the ingenuity of synthetic chemists. The introduction of the dioxopiperidine unit requires precise control over reaction conditions to avoid unwanted side products. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds efficiently. Furthermore, protecting group strategies have been crucial in ensuring regioselectivity during the synthesis process.
The potential therapeutic applications of this compound are broad and exciting. Preliminary in vitro studies have indicated that derivatives of 5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione may exhibit activity against a range of targets associated with inflammatory diseases and cancer. The dioxopiperidine moiety has been observed to modulate enzyme activity by binding to specific pockets within protein structures. Additionally, the aminoethyl group could serve as a linker for further functionalization, allowing for the attachment of pharmacophores that enhance bioavailability or target specificity.
One particularly intriguing aspect of this compound is its structural similarity to known bioactive molecules. By leveraging computational methods such as structure-based drug design (SBDD), researchers can align the target structure with 5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione to identify potential binding sites and optimize interactions. This approach has led to the identification of novel scaffolds that mimic natural ligands while offering improved pharmacokinetic properties.
The role of automation and high-throughput screening (HTS) in optimizing derivatives of 5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-is
The future prospects for this compound are bright , with ongoing research focused on expanding its chemical space through combinatorial chemistry and library synthesis techniques . By systematically varying key structural features , scientists aim to uncover new analogs with improved therapeutic profiles . Additionally , advances in biocatalysis and green chemistry are being explored to develop more sustainable synthetic routes for producing derivatives at scale .
In conclusion,5-( 2 - aminoethyl ) amino - 2 - ( 2 , 6 - dioxopiperidin - 3 - yl ) - 2 , 3 - dihydro - 1 H - isoindole - 1 , 3 - dione ( CAS No : 2307476 - 92 - 0) represents a compelling example of how molecular design can drive innovation in pharmaceuticals . Its unique structural features , coupled with promising preclinical data , position it as a valuable asset in ongoing drug discovery efforts . As research continues to uncover new applications for this compound , its significance in medicinal chemistry is sure to grow .
2307476-92-0 (5-(2-aminoethyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品
- 438473-48-4(4-((4-Isopropylphenoxy)methyl)benzohydrazide)
- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)
- 1305324-92-8(2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid)
- 2034536-98-4(2-bromo-N-{5-(furan-2-yl)pyridin-3-ylmethyl}-5-methoxybenzamide)
- 1379346-32-3(4-Chloro-2-methyl-5-(trifluoromethyl)aniline)
- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)
- 1575-29-7(3-methyl-1-phenyl-1H-indazole)
- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)
- 2229629-71-2((4-methoxy-2-nitrophenyl)methylhydrazine)
- 2227946-40-7(rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol)



